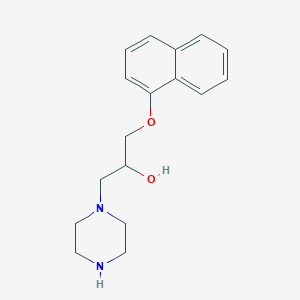

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol

概要

説明

“1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol” is a complex organic compound. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol” would be expected to feature a naphthalene ring structure, a piperazine ring, and a propan-2-ol group. The naphthalene and piperazine rings are likely connected via an ether linkage (the “oxy” part of “naphthalen-1-yloxy”), and the propan-2-ol group is likely attached to the piperazine ring .Chemical Reactions Analysis

The chemical reactivity of “1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol” would be influenced by the presence of the naphthalene ring, the piperazine ring, and the propan-2-ol group. Each of these functional groups can undergo specific types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol” would be influenced by its molecular structure. For instance, the presence of the naphthalene ring would likely make the compound relatively nonpolar and lipophilic .科学的研究の応用

Antimicrobial Activity

Naphthalene derivatives have demonstrated significant antimicrobial properties. These compounds exhibit inhibitory effects against bacteria, fungi, and viruses. Researchers have explored their potential as lead compounds for developing new antimicrobial agents . Further studies could focus on optimizing their efficacy and safety profiles.

Antioxidant Properties

Certain naphthalene derivatives possess antioxidant activity. These compounds scavenge free radicals, protecting cells from oxidative damage. Investigating their mechanisms of action and potential therapeutic applications in oxidative stress-related diseases could be valuable .

Cytotoxic Effects

Naphthalenes exhibit cytotoxicity against cancer cells. Researchers have investigated their impact on cell viability, apoptosis, and cell cycle regulation. Future studies might explore their use in cancer therapy or as adjuvants to existing treatments .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases. Naphthalene derivatives have shown anti-inflammatory effects, possibly by modulating inflammatory pathways. Investigating their mechanisms and assessing their efficacy in animal models or clinical trials could be worthwhile .

Anti-Protozoal Activity

Some naphthalenes exhibit activity against protozoan parasites. Researchers have explored their effects on parasites responsible for diseases like malaria and leishmaniasis. Further investigations could lead to novel antiprotozoal drugs .

Anti-Platelet Aggregation

Naphthalene derivatives have been studied for their ability to inhibit platelet aggregation. Understanding their mechanisms and assessing their safety profiles could contribute to the development of antithrombotic agents .

Biosynthesis and Natural Sources

Despite their importance, naturally occurring naphthalenes have received limited attention. Researchers have isolated these compounds from plants, liverworts, fungi, and insects. Investigating their biosynthetic pathways and identifying additional natural sources could enhance our understanding .

作用機序

Target of Action

It’s structurally similar to propranolol, a beta-blocker, suggesting it may also interact with beta-adrenergic receptors .

Mode of Action

Given its structural similarity to Propranolol, it might act as a non-selective beta blocker, inhibiting the action of epinephrine (adrenaline) and norepinephrine (noradrenaline) on these receptors, thereby decreasing heart rate, cardiac output, and blood pressure .

Biochemical Pathways

If it acts similarly to propranolol, it could affect pathways related to the cardiovascular system, such as the renin-angiotensin-aldosterone system and the sympathetic nervous system .

Pharmacokinetics

Propranolol, a structurally similar compound, is well-absorbed orally, widely distributed in the body, extensively metabolized in the liver, and excreted in the urine .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .

特性

IUPAC Name |

1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,18,20H,8-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODKTVHURWLQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol | |

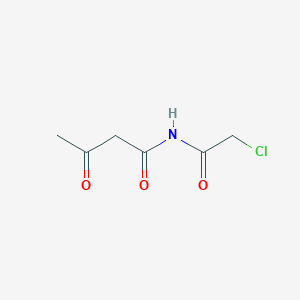

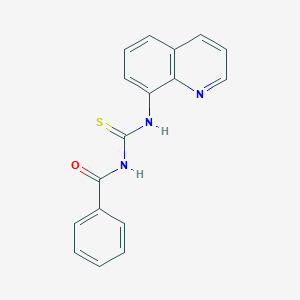

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[(2-Nitro-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B3023291.png)

![2-(3-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B3023295.png)

![N-cyclohexyl-N'-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]urea](/img/structure/B3023297.png)

![N-[2-(1-adamantyloxy)propyl]-N'-(3-aminophenyl)urea](/img/structure/B3023298.png)

![N-[(Oxan-2-yl)methyl]ethanamine](/img/structure/B3023306.png)